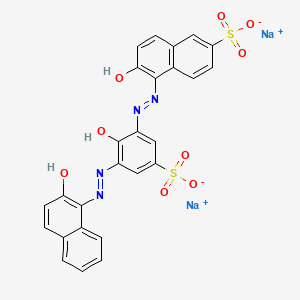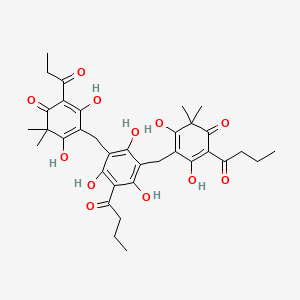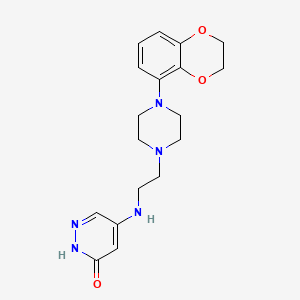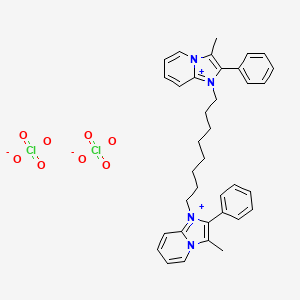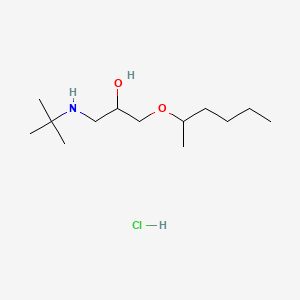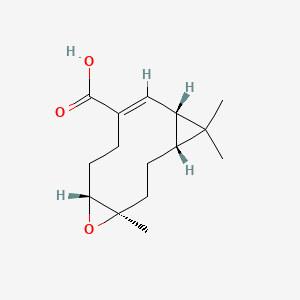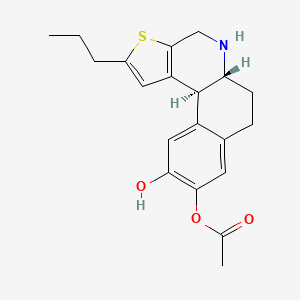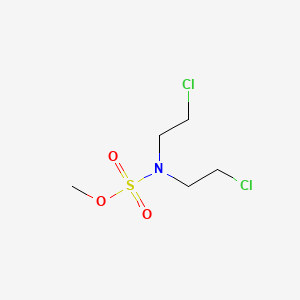
1-(5'-Phenylpentadiyn-2',4'-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with phenyl and propionyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Phenyl and Propionyloxy Groups: These groups are introduced through substitution reactions, often using reagents such as phenyl halides and propionic anhydride.
Formation of the Pentadiynyl Moiety: This involves the coupling of alkyne precursors under conditions that promote the formation of the desired pentadiynyl structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The phenyl and propionyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenylpiperidine: Lacks the propionyloxy group.
4-Phenyl-4-propionyloxypiperidine: Lacks the pentadiynyl moiety.
1-(5’-Phenylpentadiyn-2’,4’-yl)piperidine: Lacks the phenyl and propionyloxy groups.
Uniqueness
1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
CAS No. |
94769-56-9 |
|---|---|
Molecular Formula |
C25H26ClNO2 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
[4-phenyl-1-(5-phenylpenta-2,4-diynyl)piperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C25H25NO2.ClH/c1-2-24(27)28-25(23-15-9-4-10-16-23)17-20-26(21-18-25)19-11-5-8-14-22-12-6-3-7-13-22;/h3-4,6-7,9-10,12-13,15-16H,2,17-21H2,1H3;1H |
InChI Key |
QMLRNNCOJIVPRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)CC#CC#CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



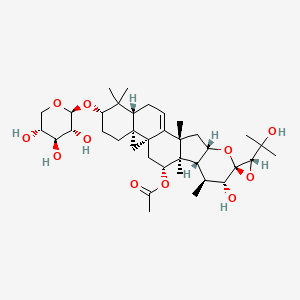
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
